3-Hydroxypropionic Acid Sodium Salt

Descripción general

Descripción

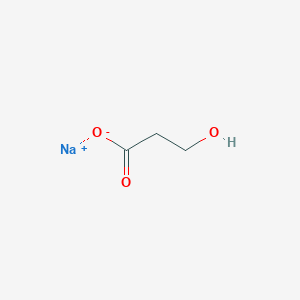

3-Hydroxypropionic acid sodium salt (C₃H₅O₃Na) is the sodium derivative of 3-hydroxypropionic acid (3-HP), a β-hydroxy carboxylic acid. As a platform chemical, 3-HP is recognized for its versatility in synthesizing industrial derivatives like acrylic acid, 1,3-propanediol, and biodegradable polymers . The sodium salt form enhances aqueous solubility and stability, making it suitable for applications in agriculture (e.g., phosphate solubilization) and biorefinery processes . Its production primarily relies on microbial fermentation using metabolically engineered strains of Escherichia coli, Pseudomonas denitrificans, and Klebsiella pneumoniae, which utilize renewable feedstocks such as glycerol or glucose .

Métodos De Preparación

3-Hydroxypropionic Acid Sodium Salt can be synthesized through several methods:

Base-Induced Hydration of Acrylic Acid: This method involves the hydration of acrylic acid in the presence of a base, followed by reacidification to obtain hydracrylic acid, which is then neutralized with sodium hydroxide to form hydracrylic acid sodium.

Cyanation of Ethylene Chlorohydrin: Ethylene chlorohydrin undergoes cyanation followed by hydrolysis of the resulting nitrile to produce hydracrylic acid, which is then neutralized with sodium hydroxide.

Hydrolysis of Propiolactone: Propiolactone, a dehydrated derivative of hydracrylic acid, is hydrolyzed to form hydracrylic acid, which is subsequently neutralized with sodium hydroxide.

Análisis De Reacciones Químicas

3-Hydroxypropionic Acid Sodium Salt undergoes various chemical reactions:

Oxidation: It can be oxidized to form acrylic acid.

Reduction: Reduction reactions can convert it into propionic acid.

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Neutralization: It reacts with acids to form hydracrylic acid and the corresponding sodium salt of the acid used.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various acids for neutralization reactions. Major products formed from these reactions include acrylic acid, propionic acid, and various substituted derivatives .

Aplicaciones Científicas De Investigación

Industrial Applications

1. Synthesis of Acrylic Compounds

3-HP serves as a precursor for the production of acrylic acid and other acrylate derivatives. These compounds are vital in creating polymers used in coatings, adhesives, and textiles. The dehydration of 3-HP can yield acrylic acid, which is further polymerized to form polyacrylate materials that possess desirable properties such as flexibility and durability .

2. Biodegradable Polymers

The polyester poly(3-hydroxypropionic acid) (P(3-HPA)) is synthesized from 3-HP and is notable for its biodegradability. This polymer combines the advantageous properties of synthetic polymers with environmental sustainability, making it suitable for applications in packaging and disposable products .

3. Biofuels and Biochemicals

Research indicates that 3-HP can be produced from renewable resources such as glycerol or glucose through microbial fermentation processes. This positions it as a potential bio-derived alternative to fossil fuel-derived chemicals, contributing to greener chemical manufacturing practices .

Biochemical Applications

1. Biomarker for Metabolic Disorders

In clinical settings, 3-HP accumulation can serve as a biomarker for certain metabolic disorders, including propionic acidemia. Its measurement helps diagnose and monitor patients with these conditions .

2. Biosensors

Recent advancements have led to the development of genetically encoded systems that utilize 3-HP as an indicator for intracellular and extracellular concentrations. These biosensors can provide real-time data on metabolic states within engineered microorganisms .

Case Study 1: Microbial Production Enhancement

A study on Halomonas bluephagenesis demonstrated the engineering of microbial strains to enhance 3-HP production through metabolic pathway optimization. The modified strains achieved high yields (up to 154 g/L) by balancing redox states and minimizing toxic byproducts during fermentation processes .

| Strain | Yield (g/L) | Productivity (g/g/h) | Notes |

|---|---|---|---|

| Halomonas bluephagenesis | 154 | 0.93 | Engineered for enhanced biosynthesis |

| E. coli | 1.5 | - | Used for comparative analysis |

Case Study 2: Recovery Techniques

Research comparing recovery methods for 3-HP from fermentation broths highlighted the effectiveness of using salts like NaOH and Na₂CO₃ to achieve over 98% recovery rates. This study emphasizes the importance of optimizing extraction techniques for industrial applications .

Mecanismo De Acción

The mechanism of action of hydracrylic acid sodium involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic pathways, leading to the production of various metabolites. It can also interact with cellular components, affecting cellular processes and functions .

Comparación Con Compuestos Similares

Comparison with Similar Sodium Salts

Structural and Functional Properties

The sodium salts of 3-hydroxypropionic acid, lactic acid, and acrylic acid share similarities in molecular weight but differ in functional groups and applications (Table 1).

Table 1: Comparative Properties of Sodium Salts

| Property | Sodium 3-Hydroxypropionate | Sodium Lactate | Sodium Acrylate |

|---|---|---|---|

| Molecular Formula | C₃H₅O₃Na | C₃H₅O₃Na | C₃H₃O₂Na |

| Molecular Weight | 112.08 g/mol | 112.06 g/mol | 94.04 g/mol |

| pKa of Parent Acid | ~4.5 (estimated) | 3.86 | 4.25 |

| Solubility in Water | High | High | Very High |

| Key Functional Group | β-hydroxy carboxylate | α-hydroxy carboxylate | α,β-unsaturated carboxylate |

- Sodium Lactate : A structural isomer of sodium 3-hydroxypropionate, sodium lactate is derived from lactic acid (α-hydroxypropionic acid). Its lower pKa (3.86) results in a more acidic solution upon dissolution compared to sodium 3-hydroxypropionate .

- Sodium Acrylate : Derived from acrylic acid, it lacks a hydroxyl group but contains a reactive double bond, enabling polymerization into superabsorbent materials .

Production Methods

- Sodium 3-Hydroxypropionate : Produced via microbial fermentation using engineered pathways (e.g., malonyl-CoA or glycerol pathways). Pseudomonas denitrificans achieves yields up to 123 g/L under optimized conditions .

- Sodium Lactate : Industrially produced via lactic acid bacterial fermentation of sugars, with global production exceeding 500,000 tons annually.

- Sodium Acrylate : Primarily synthesized from petrochemical-derived acrylic acid, though bio-based routes are emerging .

Market Potential and Sustainability

- Sodium 3-Hydroxypropionate: Listed as a top value-added bio-based chemical by the U.S. DOE, with a projected market value of $20 billion . Its production aligns with circular economy goals due to renewable feedstocks .

- Sodium Lactate : Established market with moderate growth, driven by demand in biodegradable plastics (e.g., polylactic acid).

- Sodium Acrylate : High demand but reliant on petrochemicals, though bio-acrylate alternatives are under development .

Challenges and Toxicity

- Sodium 3-Hydroxypropionate : Microbial toxicity of 3-HP limits fermentation titers. Toxicity is linked to reuterin (3-hydroxypropionaldehyde), which can be mitigated via glutathione-dependent detoxification pathways .

- Sodium Lactate : Low toxicity and biocompatibility make it ideal for food and medical uses.

- Sodium Acrylate: Irritant properties require careful handling; polymerization processes may release volatile monomers.

Research Findings and Innovations

- Phosphate Solubilization : Sodium 3-hydroxypropionate releases 101.21 mg/L phosphate in combined treatments, outperforming malic and nicotinic acids .

- Metabolic Engineering : E. coli strains engineered with the malonyl-CoA pathway achieve 3-HP titers of 85 g/L, demonstrating scalability .

- Copolymer Synthesis : Poly(3-hydroxybutyrate-co-3-hydroxypropionate) copolymers with 76 mol% 3-HP content exhibit enhanced biodegradability .

Actividad Biológica

3-Hydroxypropionic acid (3-HP) and its sodium salt form have garnered attention for their diverse biological activities, including antimicrobial properties, potential applications in agriculture, and roles in metabolic engineering. This article explores the biological activity of 3-hydroxypropionic acid sodium salt, supported by case studies, research findings, and data tables.

Overview of this compound

3-Hydroxypropionic acid is a carboxylic acid that can be produced biologically from renewable resources such as glycerol and glucose. Its sodium salt form is often utilized in various applications due to its improved solubility and stability in aqueous environments.

Antimicrobial Activity

Research indicates that 3-hydroxypropionic acid exhibits significant antimicrobial activity against foodborne pathogens. A study highlighted its effectiveness against Salmonella and Staphylococcus species, demonstrating its potential as a natural food preservative. The production of 3-HP was enhanced in mutant strains of Lactobacillus reuteri, which showed increased specific formation rates from 0.167 to 0.257 g per gram of cell dry mass per hour .

Table 1: Antimicrobial Efficacy of 3-Hydroxypropionic Acid

| Pathogen | Inhibition Zone (mm) | Concentration (mM) |

|---|---|---|

| Salmonella enterica | 15 | 30 |

| Staphylococcus aureus | 18 | 30 |

This table illustrates the antimicrobial efficacy of 3-HP against common foodborne pathogens, suggesting its potential for enhancing food safety.

Nematicidal Activity

3-Hydroxypropionic acid has been observed to possess selective nematicidal activity against plant-parasitic nematodes such as Meloidogyne incognita. The lethal dose (LD50) for this nematode was determined to be approximately 2.5 mM, indicating a promising avenue for agricultural applications .

Table 2: Nematicidal Activity of 3-Hydroxypropionic Acid

| Nematode Species | LD50 (mM) |

|---|---|

| Meloidogyne incognita | 2.5 |

| Heterodera glycines | 3.0 |

This data highlights the potential use of 3-HP in managing nematode populations in crops, thereby supporting sustainable agriculture practices.

Metabolic Engineering Applications

The production of 3-hydroxypropionic acid through microbial fermentation has been extensively studied. Strains such as Klebsiella pneumoniae and Lactobacillus reuteri have been genetically engineered to enhance the metabolic pathways leading to increased yields of 3-HP.

Case Study: Enhanced Production in Lactobacillus reuteri

A recent study focused on optimizing the production conditions for 3-HP using resting cells of Lactobacillus reuteri. Under anaerobic conditions, final titers reached up to 10.6 g/L of 3-HP with a productivity rate of 36.9 g/L·h when immobilized cells were used .

Table 3: Production Yields from Different Strains

| Microbial Strain | Final Titer (g/L) | Productivity (g/L·h) |

|---|---|---|

| Lactobacillus reuteri | 10.6 | 36.9 |

| Klebsiella pneumoniae | 8.5 | 30.2 |

This table summarizes the production capabilities of different microbial strains, emphasizing the efficiency of engineered strains in producing commercially valuable compounds like 3-HP.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 3-hydroxypropionic acid sodium salt, and how can purity be optimized?

The synthesis of this compound (CAS 6487-38-3) typically involves neutralizing 3-hydroxypropionic acid with sodium hydroxide. A documented route achieves 74% yield via catalytic reduction of sodium 3-bromopropionate under controlled conditions, as described in a 2009 study . To optimize purity, researchers should employ techniques like recrystallization from ethanol-water mixtures and validate purity using titration (≥98%) and analytical methods such as ¹³C NMR, which confirms structural integrity .

Q. How can the pH-dependent behavior of this compound be characterized experimentally?

The sodium salt, derived from a weak acid (pKa ~4.5), forms a basic solution in water. Researchers can classify its pH behavior using litmus tests and universal indicator strips, following protocols for salt analysis . For precise measurements, use a calibrated pH meter with a 0.1 M aqueous solution. The salt’s basicity arises from the hydrolysis of the conjugate base (3-hydroxypropionate), which can be quantified via titration against standardized HCl .

Q. What spectroscopic techniques are suitable for structural validation of this compound?

¹³C NMR is critical for confirming the sodium salt’s structure, particularly the carboxylate (-COO⁻) and hydroxyl (-OH) groups. For deuterated analogs (e.g., 3-(trimethylsilyl)propionic acid-d4 sodium salt), high-resolution NMR and mass spectrometry (exact mass: 172.27 g/mol) are essential to verify isotopic purity and functional groups . FT-IR can further validate O-H and C=O stretching vibrations (~2500–3000 cm⁻¹ and ~1600 cm⁻¹, respectively) .

Advanced Research Questions

Q. How can metabolic engineering strategies enhance microbial production of this compound?

Engineered E. coli and Saccharomyces cerevisiae strains utilize the malonyl-CoA pathway for 3-hydroxypropionic acid (3-HP) biosynthesis. Key enzymes like malonyl-CoA reductase (MCR) must be upregulated, as solo enhancements yield limited gains. Asymptotic modeling reveals a bifurcation point in pyruvate availability: under abundant pyruvate, simultaneous upregulation of MCR and acetyl-CoA carboxylase (ACC) increases 3-HP production by >50% . Kinetic models also suggest redirecting acetyl-CoA from competing pathways (e.g., citric acid cycle) to improve flux .

Q. How can contradictory solubility data for this compound in aqueous systems be resolved?

Discrepancies in solubility reports may arise from variations in temperature, ionic strength, or impurities. Researchers should conduct controlled solubility assays using distilled water at 25°C, with agitation for 24 hours. Filter saturated solutions through 0.22 µm membranes and quantify dissolved salt via gravimetric analysis or HPLC. Cross-validate results with theoretical predictions using software like COSMO-RS, which accounts for solute-solvent interactions .

Q. What methodologies address conflicting efficiency data in biological vs. chemical synthesis routes?

Comparative studies should assess yield, energy input, and byproduct profiles. For biological routes, quantify 3-HP titers in fermentation broths via HPLC and compare with chemical synthesis yields. Life-cycle analysis (LCA) can evaluate environmental impacts, while techno-economic models highlight cost drivers (e.g., enzyme costs in microbial pathways vs. catalyst recycling in chemical routes) .

Q. How does this compound function in phosphate solubilization, and how can this be applied in plant studies?

In the NBRIP (National Botanical Research Institute Phosphate) medium, this compound solubilizes calcium phosphate via chelation, releasing bioavailable orthophosphate. Researchers can quantify solubilization by measuring soluble phosphorus (e.g., molybdenum-blue method) and compare efficacy against other organic acids (e.g., malic acid). This application is critical for studying plant root exudates and nutrient uptake mechanisms .

Q. What analytical approaches resolve discrepancies in metabolic flux data for 3-HP-producing microbial strains?

Employ ¹³C metabolic flux analysis (MFA) with isotopic tracing to map carbon flow in engineered strains. Use software like OpenFLUX to integrate LC-MS/MS data and identify bottlenecks. For instance, flux splits at acetyl-CoA nodes can reveal competition between 3-HP synthesis and fatty acid biosynthesis, guiding targeted gene knockouts .

Q. Methodological Notes

- Safety Protocols : Handle this compound per OSHA guidelines; use PPE to avoid inhalation/contact. Refer to SDS documents for spill management and disposal .

- Data Validation : Cross-reference experimental results with computational tools (e.g., EasySpin for EPR spectra simulation) and databases like MolProbity for structural validation .

Propiedades

IUPAC Name |

sodium;3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.Na/c4-2-1-3(5)6;/h4H,1-2H2,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXDKPABPXSLIZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30215160 | |

| Record name | Hydracrylic acid sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6487-38-3 | |

| Record name | Hydracrylic acid sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006487383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydracrylic acid sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDRACRYLIC ACID SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CI48UWH77R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.